1-(1-Methyl-1H-indazol-3-yl)ethanamine
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Overview
Description
1-(1-methyl-1H-indazol-3-yl)ethan-1-amine is a compound that belongs to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-indazol-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including the cyclization of hydrazones with aldehydes or ketones, or the reaction of ortho-substituted anilines with nitriles.
Methylation: The indazole ring is then methylated at the nitrogen atom using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of 1-(1-methyl-1H-indazol-3-yl)ethan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-indazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indazole ring or the ethanamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while substitution reactions can produce a variety of functionalized indazole compounds.
Scientific Research Applications
1-(1-methyl-1H-indazol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
1-(1-methyl-1H-indazol-3-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(1-methyl-1H-indol-3-yl)ethan-1-amine: This compound has a similar structure but contains an indole ring instead of an indazole ring. The presence of the indole ring may result in different biological activities and chemical reactivity.
1-(1-methyl-1H-indazol-4-yl)ethan-1-amine: This compound has the methyl group at a different position on the indazole ring, which can affect its chemical properties and biological activities.
The uniqueness of 1-(1-methyl-1H-indazol-3-yl)ethan-1-amine lies in its specific substitution pattern and the resulting effects on its chemical and biological properties.
Properties
Molecular Formula |
C10H13N3 |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(1-methylindazol-3-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-7(11)10-8-5-3-4-6-9(8)13(2)12-10/h3-7H,11H2,1-2H3 |
InChI Key |
JHRZZDXWKJWZJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(C2=CC=CC=C21)C)N |
Origin of Product |
United States |
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